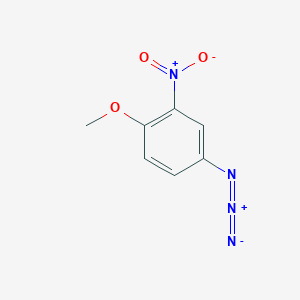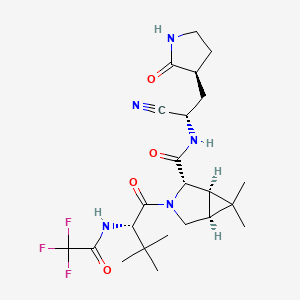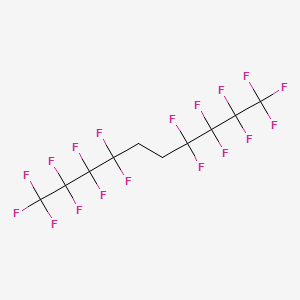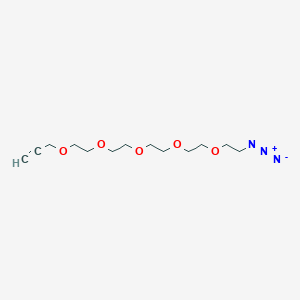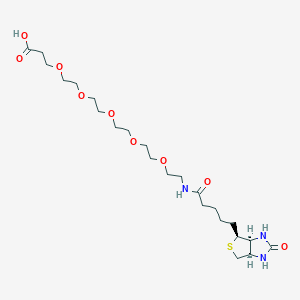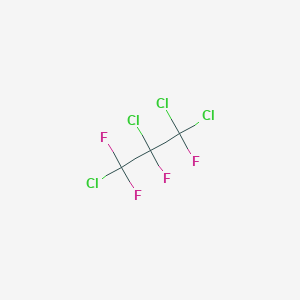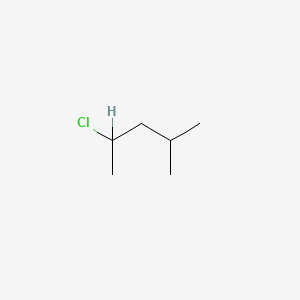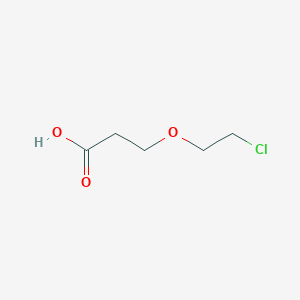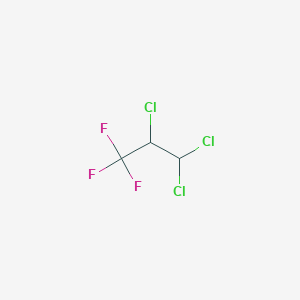
Propane, 2,3,3-trichloro-1,1,1-trifluoro-
Descripción general
Descripción
Propane, 2,3,3-trichloro-1,1,1-trifluoro- is a chemical compound with the formula C3H2Cl3F3 . It has a molecular weight of 201.402 . The IUPAC Standard InChI for this compound is InChI=1S/C3H2Cl3F3/c4-1(2(5)6)3(7,8)9/h1-2H .
Molecular Structure Analysis
The molecular structure of Propane, 2,3,3-trichloro-1,1,1-trifluoro- can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Propane, 2,3,3-trichloro-1,1,1-trifluoro- has a molecular weight of 201.402 . The ideal gas heat capacity (J/mol×K), standard Gibbs free energy of formation (kJ/mol), enthalpy of formation at standard conditions (kJ/mol), enthalpy of fusion at standard conditions (kJ/mol), and enthalpy of vaporization at standard conditions (kJ/mol) are some of the physical and chemical properties that can be analyzed .Aplicaciones Científicas De Investigación
Environmental Science: Reductive Dechlorination
The compound is used in environmental science research, particularly in the study of the degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions. The characteristic pathway for degradation is reductive dechlorination, which can include hydrogenolysis and dehydrohalogenation .
Computational Chemistry: Reaction Pathway Analysis
In computational chemistry, this compound is used to understand the degradation rates and products of the lesser halogenated hydrocarbons. Density functional theory calculations are performed to compare all of the possible pathways for reduction and elimination of 1,2,3-trichloropropane .
Organic Chemistry: Intermediate in Polymer Production
1,2,3-Trichloropropane is used primarily as a chemical intermediate in the production of polysulfone liquid polymers, dichloropropene, and hexafluoropropene . It is also used as an intermediate in the production of hexafluoropropylene .
Material Science: Cross-linking Agent
This compound serves as a cross-linking agent in the synthesis of polysulfides . It is also a crosslinking agent for polysulfide polymers and sealants .
Industrial Applications: Solvent and Degreasing Agent
Historically, 1,2,3-Trichloropropane has been used as a paint or varnish remover, a cleaning and degreasing agent .
Medical Research: Anesthetic
In the medical field, it has been used as an anesthetic .
Atmospheric Chemistry: Reaction with OH
1,2,3-Trichloropropane has been used to study its reaction with OH regarding its potential atmospheric relevance .
Organic Chemistry: Participation in [3 + 2] Cycloaddition Reaction
The compound participates in the regioselective zw-type [3 + 2] cycloaddition reactions with a series of aryl-substituted nitrile N-oxides .
Mecanismo De Acción
Target of Action
Similar compounds have been noted to interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes .
Mode of Action
It’s known that halogenated hydrocarbons can interact with biological systems in various ways, often involving the disruption of lipid membranes or interference with specific enzymes or receptors .
Biochemical Pathways
Halogenated hydrocarbons are generally lipophilic and can integrate into lipid bilayers, potentially disrupting cellular functions .
Pharmacokinetics
Similar halogenated compounds are often absorbed through inhalation or skin contact, distributed throughout the body due to their lipophilic nature, metabolized in the liver, and excreted via the kidneys .
Result of Action
Exposure to similar halogenated hydrocarbons can lead to a variety of effects, ranging from cellular damage due to lipid membrane disruption to potential neurotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Propane, 2,3,3-trichloro-1,1,1-trifluoro-. For instance, temperature and pH can affect the compound’s stability and reactivity . Furthermore, the presence of other chemicals in the environment can influence its behavior and effects.
Propiedades
IUPAC Name |
2,3,3-trichloro-1,1,1-trifluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3/c4-1(2(5)6)3(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUGFVKSZJCZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)(C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334562 | |
| Record name | Propane, 2,3,3-trichloro-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
431-51-6 | |
| Record name | Propane, 2,3,3-trichloro-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-7-chlorobenzo[d]thiazol-4-ol](/img/structure/B3392331.png)
